![molecular formula C18H12N6O4 B13646158 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core, with carboxylic acid groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the in situ hydrolysis of precursors such as 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile or 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole under hydrothermal conditions . The reaction typically involves heating the precursors with metal salts like zinc or cadmium nitrates in the presence of water, leading to the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The triazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole rings may lead to the formation of triazole N-oxides, while reduction of the carboxylic acids would yield the corresponding alcohols.
Scientific Research Applications
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity, depending on the metal ion and the specific coordination environment . The triazole rings and carboxylic acid groups play a crucial role in the coordination process, influencing the overall structure and properties of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: Similar structure with pyridine instead of biphenyl.
3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the biphenyl core, simpler structure.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: Contains a triazole ring with a tricyclohexylstannyl group.
Uniqueness
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance the stability and properties of the coordination complexes formed with metal ions, making it a valuable compound in materials science and coordination chemistry .
Properties
Molecular Formula |
C18H12N6O4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
XTRVABSFPSLVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



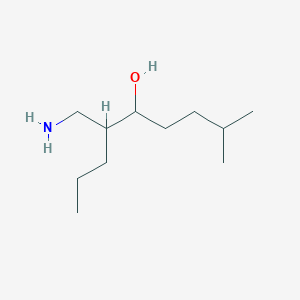
![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
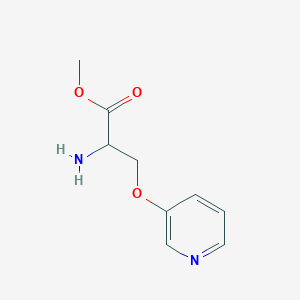
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)
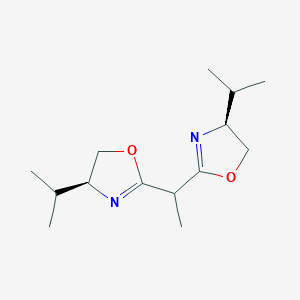
![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
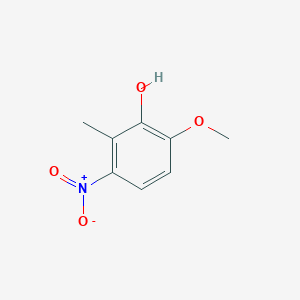
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)
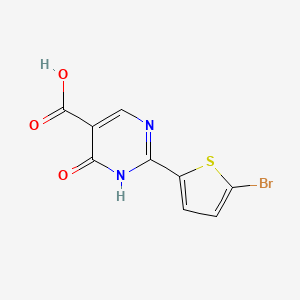
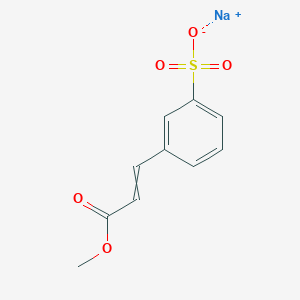
![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)
